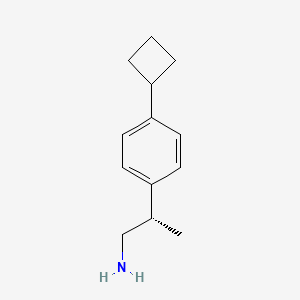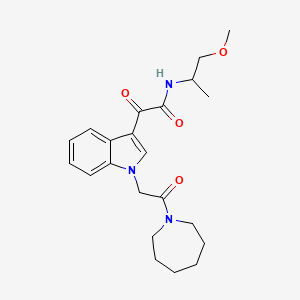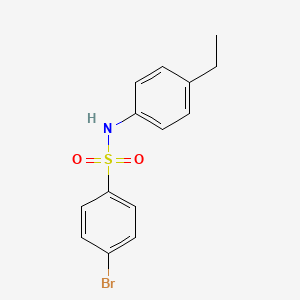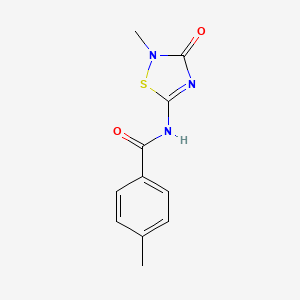
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine, also known as Bupropion, is a medication used to treat depression, seasonal affective disorder, and smoking cessation. It is a substituted cathinone and a norepinephrine-dopamine reuptake inhibitor.
Mecanismo De Acción
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine works by inhibiting the reuptake of norepinephrine and dopamine, which are neurotransmitters involved in the regulation of mood and behavior. By inhibiting their reuptake, (2S)-2-(4-Cyclobutylphenyl)propan-1-amine increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and improve overall mood. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to have a weak inhibitory effect on the reuptake of serotonin, another neurotransmitter involved in the regulation of mood.
Biochemical and Physiological Effects
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of norepinephrine and dopamine in the brain, which can improve mood and increase alertness. It has also been found to decrease the levels of acetylcholine, a neurotransmitter involved in learning and memory. This may explain why (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to be effective in treating ADHD, as it may help improve attention and focus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-(4-Cyclobutylphenyl)propan-1-amine in lab experiments is its well-documented mechanism of action. Because it is a well-studied medication, researchers can be confident in its ability to inhibit the reuptake of norepinephrine and dopamine. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been shown to be effective in a variety of conditions, making it a versatile tool for researchers.
One limitation of using (2S)-2-(4-Cyclobutylphenyl)propan-1-amine in lab experiments is its potential for side effects. While (2S)-2-(4-Cyclobutylphenyl)propan-1-amine is generally well-tolerated, it can cause side effects such as insomnia, dry mouth, and nausea. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been associated with an increased risk of seizures, particularly at higher doses.
Direcciones Futuras
There are a number of future directions for research on (2S)-2-(4-Cyclobutylphenyl)propan-1-amine. One area of interest is its potential use in the treatment of bipolar disorder. (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to be effective in treating the depressive phase of bipolar disorder, but its use in the manic phase is less clear. Additionally, researchers are interested in exploring the potential use of (2S)-2-(4-Cyclobutylphenyl)propan-1-amine in the treatment of obesity. (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to help reduce appetite and increase metabolism, making it a potential tool for weight loss. Finally, researchers are interested in exploring the potential use of (2S)-2-(4-Cyclobutylphenyl)propan-1-amine in the treatment of neuropathic pain. (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to have analgesic properties, and may be effective in reducing pain associated with nerve damage.
Métodos De Síntesis
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine can be synthesized using a variety of methods, including the reduction of 4'-chloropropiophenone with lithium aluminum hydride, the reduction of 4'-fluoropropiophenone with sodium borohydride, and the reduction of 4'-nitropropiophenone with iron and hydrochloric acid. The most commonly used method is the reduction of 4'-chloropropiophenone with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been extensively studied for its antidepressant and smoking cessation properties. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), bipolar disorder, and obesity. (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to be effective in reducing symptoms of depression and improving overall quality of life. It has also been found to be effective in helping people quit smoking.
Propiedades
IUPAC Name |
(2S)-2-(4-cyclobutylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)11-5-7-13(8-6-11)12-3-2-4-12/h5-8,10,12H,2-4,9,14H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACDYQVETUQPNZ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2390215.png)


![3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2390222.png)
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390223.png)


![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)